2-Naphthyl U-47700

μ-opioid receptor activation β-arrestin 2 recruitment positional isomer pharmacology

This β-U10 reference standard (≥98%) is essential for forensic and analytical labs. It is a positional isomer of α-U10, and using substitutes like U-47700 leads to inaccurate identification due to significant differences in μ-opioid receptor activation potency (EC50: 348 nM vs. 116 nM). Ensure data integrity and precise calibration for GC-MS and LC-MS/MS methods.

Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
CAS No. 67579-80-0
Cat. No. B3025697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl U-47700
CAS67579-80-0
Molecular FormulaC20H26N2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCN(C)C1CCCCC1N(C)C(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C20H26N2O/c1-21(2)18-10-6-7-11-19(18)22(3)20(23)17-13-12-15-8-4-5-9-16(15)14-17/h4-5,8-9,12-14,18-19H,6-7,10-11H2,1-3H3/t18-,19-/m1/s1
InChIKeyYRZZSLYUFWBIIK-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Naphthyl U-47700 (CAS 67579-80-0): A Positional Isomer of U10 for Opioid Receptor Research


trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide (also known as 2-naphthyl U-47700 or β-U10) is a synthetic opioid compound structurally categorized as a U-type opioid [1]. It is a positional isomer of α-U10 (1-naphthyl U-47700), differing only in the attachment position of the naphthalene ring to the carboxamide group [2]. First synthesized by the Upjohn Company in the 1970s and re-emerging on recreational drug markets in 2020, this compound acts as a μ-opioid receptor (MOR) agonist [3]. It is commercially available as an analytical reference standard for research and forensic applications, with a typical purity of ≥98% .

Why U-47700 or Other Opioid Standards Cannot Substitute for 2-Naphthyl U-47700 in Analytical Workflows


Substituting β-U10 (2-naphthyl U-47700) with U-47700 or its α-isomer (U10) in analytical, forensic, or pharmacological studies introduces unacceptable uncertainty due to profound differences in receptor activation profiles. Despite being positional isomers, β-U10 and α-U10 exhibit markedly divergent μ-opioid receptor (MOR) activation potencies, differing by orders of magnitude [1]. U-47700, while structurally related, demonstrates approximately 3-fold higher MOR potency than β-U10 and belongs to a distinct receptor selectivity class [2]. U-50488, another U-series compound, shows negligible MOR affinity (Kd = 430 nM) and is instead a highly selective κ-opioid receptor (KOR) agonist (Kd = 2.2 nM) [3]. These quantitative disparities underscore that in-class compounds cannot be generically interchanged for calibration, method validation, or structure-activity relationship studies without compromising data integrity.

Quantitative Differentiation Evidence: 2-Naphthyl U-47700 vs. Structural Analogs


MOR Activation: β-U10 vs. α-U10 Positional Isomer Comparison

β-U10 demonstrates μ-opioid receptor (MOR) activation with an EC50 of 348 nM, whereas its positional isomer α-U10 (1-naphthyl U-47700) exhibits an EC50 in the micromolar range, with maximum receptor activation not achievable even at 100 μM [1]. This represents a >100-fold difference in potency between two positional isomers that differ only in the naphthalene substitution site.

μ-opioid receptor activation β-arrestin 2 recruitment positional isomer pharmacology

MOR Activation Potency: β-U10 vs. U-47700 Comparison

In the same β-arrestin 2 recruitment assay, β-U10 (EC50 = 348 nM) is approximately 3-fold less potent than U-47700 (EC50 = 116 nM) at activating the μ-opioid receptor [1]. The efficacy (Emax) values are comparable: β-U10 achieves 150% of hydromorphone's maximal response, while U-47700 reaches 154%.

μ-opioid receptor activation U-series opioids EC50 comparison

Receptor Selectivity Profile: U-Series MOR Agonists vs. KOR Agonists

β-U10 belongs to the MOR-preferring U-compound subclass, which includes U-47700 (MOR EC50 = 111-116 nM). In contrast, compounds of the U-50488 class (e.g., U-50488, U-51754) demonstrate preferential κ-opioid receptor (KOR) activation [1]. U-50488 exhibits a KOR Kd of 2.2 nM versus MOR Kd of 430 nM, representing approximately 195-fold selectivity for KOR over MOR [2]. This fundamental receptor selectivity difference is driven by structural features: MOR-preferring U-compounds lack a methylene group between the amide and aromatic ring, while KOR-preferring analogs contain this methylene spacer [3]. β-U10, lacking this methylene group, conforms to the MOR-selective structural class.

opioid receptor selectivity MOR vs. KOR U-compound classification

Analytical Reference Standard Purity and Formulation Specifications

Commercially available 2-naphthyl U-47700 is supplied as an analytical reference standard with certified purity ≥98% and is formulated as a crystalline solid . Solubility specifications include DMF (20 mg/mL), DMSO (10 mg/mL), and ethanol (10 mg/mL), with λmax at 225 nm . These specifications are critical for quantitative analytical method development, as impurities or formulation inconsistencies can compromise calibration accuracy.

analytical reference standard certified purity forensic toxicology

Key Application Scenarios for 2-Naphthyl U-47700 in Research and Forensic Settings


Forensic Toxicology: Differentiation of Positional Isomers in Seized Drug Analysis

β-U10 has been identified in seized drug material and discarded drug paraphernalia in Australia and the United States, often co-occurring with heroin, etizolam, and diphenhydramine [1]. Due to the >100-fold difference in MOR activation potency between β-U10 (EC50 = 348 nM) and its positional isomer α-U10 (EC50 in μM range), forensic laboratories must employ β-U10 as a distinct certified reference standard to accurately identify and quantify this specific isomer in casework [2]. Using α-U10 or U-47700 as a substitute would lead to erroneous identification and misquantification.

Analytical Method Development and Validation

The certified purity (≥98%) and defined solubility parameters (DMF 20 mg/mL, DMSO 10 mg/mL, ethanol 10 mg/mL) of commercially available β-U10 reference standards support robust analytical method development for GC-MS, LC-MS/MS, and other confirmatory techniques [1]. The compound's distinct EC50 value (348 nM) relative to U-47700 (116 nM) enables accurate calibration curve construction and limit of detection/quantitation (LOD/LOQ) determination in biological matrices.

Structure-Activity Relationship Studies of U-Series Opioids

β-U10 serves as a key probe compound for investigating how subtle structural modifications—specifically the position of naphthalene ring attachment—dramatically alter MOR activation potency [1]. The >100-fold potency difference between 1-naphthyl (α-U10) and 2-naphthyl (β-U10) substitution provides a compelling dataset for computational modeling of ligand-receptor interactions and rational design of opioid receptor ligands with defined potency profiles.

In Vitro Pharmacology: MOR Activation Studies

In cell-based β-arrestin 2 recruitment assays, β-U10 demonstrates MOR activation with an EC50 of 348 nM and Emax of 150% relative to hydromorphone [1]. This moderate potency and high efficacy profile makes β-U10 suitable as a comparator compound when evaluating novel synthetic opioids or when investigating partial versus full agonist behavior at the μ-opioid receptor. Its distinct potency (approximately 3-fold lower than U-47700) provides a useful benchmark for structure-activity relationship studies within the U-compound series.

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